molecular formula C26H40O5 B1674536 Latanoprost CAS No. 130209-82-4

Latanoprost

カタログ番号 B1674536
CAS番号: 130209-82-4
分子量: 432.6 g/mol
InChIキー: GGXICVAJURFBLW-CEYXHVGTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Latanoprost, sold under the brand name Xalatan among others, is a medication used to treat increased pressure inside the eye (intraocular pressure). This includes ocular hypertension and open-angle glaucoma . It is a prostaglandin F2-alpha analog and reduces intraocular pressure by increasing the outflow of aqueous humor and improving the uveoscleral outflow .


Synthesis Analysis

The synthesis of latanoprost involves several key steps. This process involves effective purification of hydroxyl intermediate through solvent crystallization followed by inhibition of inversion of the chiral center at the C-15 position . Another method involves an enantioselective total synthesis of latanoprost using six reaction vessels .


Molecular Structure Analysis

Latanoprost has a molecular formula of C26H40O5 and a molecular weight of 432.6 g/mol . The IUPAC name is propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of latanoprost include an enantioselective Krische allylation, olefin metathesis, silyl protection, hydrogenolysis, an organocatalyst-mediated Michael reaction, a substrate-controlled Mukaiyama intramolecular aldol reaction, and elimination of HNO2 .


Physical And Chemical Properties Analysis

Latanoprost has a molecular formula of C26H40O5 and a molecular weight of 432.6 g/mol . The pH values, buffer capacity, and viscosity of latanoprost have been found to vary significantly between different brands .

科学的研究の応用

Hair Growth Promotion

Studies have demonstrated that latanoprost can stimulate hair growth. For instance, a randomized, double-blind, placebo-controlled pilot study found that topical treatment with latanoprost 0.1% significantly increased hair density, suggesting its utility in treating hair loss. This effect was noted in young men with mild androgenetic alopecia (Blume-Peytavi et al., 2012). Another study confirmed latanoprost's ability to induce hair growth in mice and the balding scalp of stumptailed macaques, a primate model of androgenetic alopecia (Johnstone & Albert, 2002).

Neuroprotective and Neuroregenerative Effects

Latanoprost exhibits neuroprotective effects, as shown in studies involving retinal ganglion cells (RGCs). For example, latanoprost promoted neurite outgrowth in differentiated RGC-5 cells, which may have implications for glaucoma therapy. This effect is mediated through the PI3K-Akt-mTOR signaling pathway (Zheng et al., 2011). Another study indicated latanoprost's neuroprotective effect through klotho-mediated suppression of calpain activation post-optic nerve transection (Yamamoto et al., 2016).

Impact on Ocular Tissues and Circulation

Research has shown that latanoprost affects various ocular tissues. For example, it has been linked with keratoconus progression in a glaucoma patient, suggesting an impact on corneal metabolism and gene expression (Amano et al., 2008). Moreover, latanoprost's effects on the rabbit ciliary artery were studied, highlighting its influence on ocular circulation (Ishikawa et al., 2002).

Pharmacological and Physiological Effects

The pharmacological effects of latanoprost on intraocular pressure (IOP) havebeen extensively studied. In rodents, latanoprost showed a biphasic response in intraocular pressure, characterized by initial hypertension followed by prolonged hypotension. These findings support the use of rodents as models for studying ocular hypotensive agents like prostaglandins (Husain et al., 2006). Additionally, latanoprost's ability to reduce IOP in primary open-angle glaucoma (POAG)/ocular hypertension was evaluated in a preservative-free formulation, showing its efficacy and tolerability (Sanford, 2014).

Ocular Drug Transport and Metabolism

Latanoprost's intraocular disposition involves organic anion transporting polypeptides (OATPs). The prostaglandin transporter OATP2A1, expressed in various human ocular tissues, plays a role in latanoprost uptake, contributing to its therapeutic effects and variability among individuals (Kraft et al., 2010). The hydrolysis of latanoprost in various ocular tissues was also investigated, providing insights into its enzymatic activity and aiding in drug design and testing for ophthalmology (Guerra et al., 2012).

Other Applications

Latanoprost has been explored for various other applications, such as its use in pediatric glaucoma treatment, where it showed variable effects on intraocular pressure in children (Enyedi & Freedman, 2002). Its use during pregnancy was observed to have no adverse effects on the fetus, although the sample size was small (De Santis et al., 2004).

Safety And Hazards

Latanoprost is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and harm to an unborn child .

将来の方向性

One future direction under clinical investigation is a dual pharmacophore prostaglandin-FPA, where affinity at an additional prostaglandin receptor is rationally added. The hypothesis is that activation of the additional prostaglandin receptor can afford additional efficacy without increasing side effects .

特性

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXICVAJURFBLW-CEYXHVGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041057
Record name Latanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Latanoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.29e-02 g/L
Record name Latanoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Elevated intraocular pressure leads to an increased risk of glaucomatous visual field loss. The higher the intraocular pressure, the higher the risk of damage to the optic nerve and loss of visual field. Latanoprost selectively stimulates the prostaglandin F2 alpha receptor and this results in a decreased intraocular pressure (IOP) via the increased outflow of aqueous humor, which is often implicated in cases of elevated intraocular pressure. Possible specific mechanisms of the abovementioned increased aqueous outflow are the remodeling of the extracellular matrix and regulation of matrix metalloproteinases. These actions result in higher tissue permeability related to humor outflow pathways, which likely change outflow resistance and/or outflow rates.
Record name Latanoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00654
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Latanoprost

CAS RN

130209-82-4, 155551-81-8
Record name Latanoprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130209-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latanoprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130209824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latanoprost, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155551818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latanoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00654
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Latanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Latanoprost
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z5B6HVF6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Latanoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latanoprost
Reactant of Route 2
Latanoprost
Reactant of Route 3
Latanoprost
Reactant of Route 4
Reactant of Route 4
Latanoprost
Reactant of Route 5
Latanoprost
Reactant of Route 6
Latanoprost

Citations

For This Compound
24,500
Citations
A Alm - Clinical ophthalmology, 2014 - Taylor & Francis
… of latanoprost, an ester prodrug of prostaglandin F 2α (PGF 2α ), in the management of glaucoma. Latanoprost … in PubMed using the search terms “latanoprost”, “glaucoma/drug therapy*[…
Number of citations: 130 www.tandfonline.com
B Sjöquist, J Stjernschantz - Survey of ophthalmology, 2002 - Elsevier
… In conclusion, latanoprost is rapidly hydrolyzed in the eye and blood to latanoprost acid. Minimal further metabolism occurs in the eye, but latanoprost acid undergoes beta oxidation …
Number of citations: 203 www.sciencedirect.com
PG Watson, Latanoprost Study Group - Ophthalmology, 1998 - Elsevier
OBJECTIVE:: The aim of the study was to assess the efficacy and safety of latanoprost in the long-term treatment of glaucoma. DESIGN:: The study was designed as a randomized, 6-…
Number of citations: 204 www.sciencedirect.com
A Alm, CB Camras, PG Watson - Survey of Ophthalmology, 1997 - Elsevier
… comparing the safety and efficacy of 0.005% latanoprost eyedrops given once daily to 0.5% … months of latanoprost treatment in an openlabel study. In all centers, both latanoprost and …
Number of citations: 180 www.sciencedirect.com
M De Santis, A Lucchese, B Carducci… - American journal of …, 2004 - Elsevier
… interviews women treated with latanoprost during the first … and neonatal outcomes after latanoprost exposure, which is a … ,1, 2 and latanoprost metabolites are mainly eliminated via the …
Number of citations: 98 www.sciencedirect.com
DF Garway-Heath, DP Crabb, C Bunce, G Lascaratos… - The Lancet, 2015 - thelancet.com
… given latanoprost compared … latanoprost group and 0·9 mm Hg (3·8) in 230 patients assessed in the placebo group. Visual field preservation was significantly longer in the latanoprost …
Number of citations: 584 www.thelancet.com
M Digiuni, P Fogagnolo, L Rossetti - Expert opinion on …, 2012 - Taylor & Francis
… Latanoprost is an ester prodrug analog of prostaglandin F2α, … Expert opinion: Latanoprost was the first prostaglandin … Conjunctival hyperemia, which is commonly found after latanoprost …
Number of citations: 86 www.tandfonline.com
JW Stjernschantz - Investigative Ophthalmology & Visual …, 2001 - iovs.arvojournals.org
The research that led to the concept of using prostaglandins for reduction of intraocular pressure (IOP) has been discussed by Bito and goes back to the early 1980s, when it was shown …
Number of citations: 257 iovs.arvojournals.org
SS Patel, CM Spencer - Drugs & aging, 1996 - Springer
… with latanoprost 0.005% have shown increased iris pigmentation after 3 to 4.5 months’ treatment. In summary, the available data show that latanoprost is … suitably poise latanoprost for a …
Number of citations: 100 link.springer.com
CB Camras, A Alm, P Watson, J Stjernschantz… - Ophthalmology, 1996 - Elsevier
… The latanoprost-assigned patients received active latanoprost at 8:00 PM and the vehicle … latanoprost were divided randomly into two groups. One group received the active latanoprost …
Number of citations: 287 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。